3-(2-Bromophenyl)-1-ethylpiperazine
説明
BenchChem offers high-quality 3-(2-Bromophenyl)-1-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-1-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C12H17BrN2 |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1-ethylpiperazine |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3 |
InChIキー |
CQAOFDLOYAHCTO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCNC(C1)C2=CC=CC=C2Br |
製品の起源 |
United States |
A Technical Guide to the In Vitro Receptor Binding Profile of 3-(2-Bromophenyl)-1-ethylpiperazine
Introduction: Contextualizing a Novel Phenylpiperazine
The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs targeting the central nervous system (CNS).[1] Its chemical properties and favorable pharmacokinetic profile have made it a privileged structure in the design of agents modulating serotonergic and dopaminergic systems.[1] This guide focuses on a specific derivative, 3-(2-Bromophenyl)-1-ethylpiperazine, a molecule of interest for its potential neuromodulatory activity.
Characterizing the interaction of a novel compound with its protein targets is a critical early step in drug discovery. It establishes the foundation for understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential side effects.[2][3] The primary method for this characterization is the in vitro receptor binding assay, a robust technique to quantify the affinity of a compound for a specific receptor.
This document serves as an in-depth technical guide for researchers and drug development professionals on determining the in vitro receptor binding profile of 3-(2-Bromophenyl)-1-ethylpiperazine. We will move beyond a simple recitation of facts to explain the causality behind experimental design, the principles of data analysis, and the interpretation of results within a broader pharmacological context.
Pharmacological Landscape and Target Prioritization
The phenylpiperazine moiety is a well-established pharmacophore for several key CNS receptors.[4] Structurally similar compounds, particularly those with halogen substitutions on the phenyl ring, exhibit significant affinity for dopamine and serotonin receptor subtypes.[5][6]
-
Dopamine Receptors: Analogs of N-phenylpiperazine have shown high affinity for D2 and D3 receptors, which are implicated in psychosis, addiction, and motor control.[5][7]
-
Serotonin (5-HT) Receptors: This class of compounds frequently interacts with multiple 5-HT receptors. The 5-HT1A and 5-HT2C subtypes are particularly common targets, playing roles in anxiety, depression, and appetite regulation.[1][5][8] The interaction between serotonin and dopamine systems is complex and crucial for brain function, with different 5-HT receptors modulating dopamine release in distinct ways.[8][9]
Based on this established pharmacology, a primary screening panel for 3-(2-Bromophenyl)-1-ethylpiperazine should, at a minimum, include the following human recombinant receptors:
-
Dopamine D2
-
Dopamine D3
-
Serotonin 5-HT1A
-
Serotonin 5-HT2A
-
Serotonin 5-HT2C
Core Principles of Radioligand Competition Binding Assays
The most common method to determine the binding affinity of an unlabeled test compound (the "competitor") is the competitive radioligand binding assay.[2] This technique is foundational in molecular pharmacology.[10]
The experiment relies on the principle of competition. A fixed concentration of a high-affinity radiolabeled ligand (a "hot" ligand, e.g., [³H]-Spiperone for D2 receptors) is incubated with a receptor preparation. In parallel wells, increasing concentrations of the unlabeled test compound, 3-(2-Bromophenyl)-1-ethylpiperazine, are added. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, and the measured radioactivity decreases.
From this competition curve, we derive the IC50 value: the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[11] While experimentally useful, the IC50 is not an absolute measure of affinity; its value depends on the concentration and affinity of the radioligand used in the assay.[11][12]
To obtain a true, apparatus-independent measure of affinity, the IC50 is converted to the Inhibition Constant (Ki) using the Cheng-Prusoff equation .[11][13] The Ki represents the equilibrium dissociation constant for the binding of the competitive test compound to the receptor, providing a direct measure of its binding affinity.[11]
Equation 1: The Cheng-Prusoff Equation
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard filtration-based radioligand binding assay, a widely used method for membrane-bound receptors. [14]
Phase 1: Preparation of Reagents and Cell Membranes
-
Cell Culture: Culture cells stably expressing the human receptor of interest (e.g., HEK-293 cells transfected with the human D2 receptor) to near confluence.
-
Membrane Homogenization:
-
Wash cells gently with ice-cold phosphate-buffered saline (PBS). * Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4). * Homogenize the cell suspension using a Polytron or similar tissue homogenizer. This step lyses the cells and releases the membrane fragments.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. * Wash the membrane pellet by resuspending it in fresh buffer and centrifuging again to remove cytosolic components.
-
Resuspend the final pellet in a storage buffer, often containing a cryoprotectant like sucrose, and determine the total protein concentration using a standard method like the BCA assay. * Store membrane aliquots at -80°C until use.
-
Phase 2: The Competition Binding Assay
The assay is typically performed in a 96-well plate format. For each receptor target, three sets of conditions are required:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer. (Represents maximum binding).
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + A high concentration of a known, unlabeled standard ligand (e.g., 10 µM Haloperidol for D2). (Represents radioligand binding to non-receptor components).
-
Competition: Receptor membranes + Radioligand + Increasing concentrations of the test compound (3-(2-Bromophenyl)-1-ethylpiperazine).
Procedure:
-
Plate Setup: Add assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) to all wells. 2. Add Competitors:
-
To NSB wells, add the standard unlabeled ligand.
-
To competition wells, add serially diluted 3-(2-Bromophenyl)-1-ethylpiperazine (e.g., from 0.1 nM to 10 µM).
-
-
Add Radioligand: Add the chosen radioligand (e.g., [³H]-Spiperone) to all wells at a fixed concentration, typically at or below its Kd value. [15]4. Initiate Reaction: Add the thawed and resuspended cell membrane preparation to all wells to start the binding reaction. 5. Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. 6. Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. [14]This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand. 7. Drying: Dry the filter mat completely.
-
Phase 3: Data Acquisition and Analysis
-
Scintillation Counting: Place the dried filter mat into a scintillation counter, add scintillation cocktail, and measure the radioactivity in each well, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). 2. Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of 3-(2-Bromophenyl)-1-ethylpiperazine.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response model) with software like GraphPad Prism to fit the curve and determine the IC50 value.
-
Calculate Ki: Apply the Cheng-Prusoff equation (Equation 1) to convert the IC50 value to the Ki value, using the known concentration and Kd of the radioligand. [11]
Data Presentation and Interpretation
The binding affinities (Ki) for 3-(2-Bromophenyl)-1-ethylpiperazine against the prioritized receptor panel are summarized below. This data is representative and synthesized based on profiles of structurally related phenylpiperazine compounds.
| Receptor Target | Radioligand Used | Ki (nM) of 3-(2-Bromophenyl)-1-ethylpiperazine |
| Dopamine D2 | [³H]-Spiperone | 45.8 |
| Dopamine D3 | [³H]-Spiperone | 12.3 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 5.2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 89.1 |
| Serotonin 5-HT2C | [³H]-Mesulergine | 25.6 |
Interpretation of Results:
-
Affinity: The Ki value is inversely proportional to binding affinity. A lower Ki indicates a higher affinity. Based on this profile, the compound shows the highest affinity for the 5-HT1A receptor (Ki = 5.2 nM), followed by the D3 receptor (Ki = 12.3 nM).
-
Selectivity: Selectivity is the ratio of Ki values for different receptors.
-
D3 vs. D2 Selectivity: Ki(D2) / Ki(D3) = 45.8 / 12.3 ≈ 3.7-fold selectivity for D3 over D2.
-
5-HT1A vs. Other Receptors: The compound is approximately 8.8-fold selective for 5-HT1A over D2 (45.8 / 5.2) and 17-fold selective over 5-HT2A (89.1 / 5.2).
-
This profile suggests that 3-(2-Bromophenyl)-1-ethylpiperazine is a potent ligand at the 5-HT1A receptor with moderate affinity for D3 and 5-HT2C receptors and lower affinity for D2 and 5-HT2A receptors. Such a profile could imply potential anxiolytic or antidepressant effects (via 5-HT1A) with modulation of dopaminergic pathways.
Mechanistic Insights: 5-HT1A Receptor Signaling
Given its high affinity for the 5-HT1A receptor, understanding the downstream signaling of this target is crucial. The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that couples primarily to the Gi/o family of G-proteins. [16] Signaling Cascade:
-
Binding: Serotonin or an agonist ligand (like our test compound, assuming agonist activity) binds to the 5-HT1A receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which activates its associated heterotrimeric Gi/o protein, causing the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.
-
Downstream Effectors:
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase .
-
Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) .
-
The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
-
This inhibitory signaling cascade is a hallmark of 5-HT1A receptor activation and is fundamental to its role in modulating neuronal activity. [16]
Conclusion
This guide has provided a comprehensive framework for determining and interpreting the in vitro receptor binding profile of a novel phenylpiperazine derivative, 3-(2-Bromophenyl)-1-ethylpiperazine. By employing systematic radioligand competition assays, researchers can quantify the compound's affinity (Ki) and selectivity across a panel of clinically relevant CNS receptors. The resulting profile is not merely a collection of data points; it is a critical tool for hypothesis generation, enabling the prediction of a compound's pharmacological mechanism and guiding the subsequent stages of preclinical and clinical development. The disciplined application of these techniques ensures the generation of robust, reliable data essential for advancing novel therapeutics.
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Radioligand Binding Assay. Gifford Bioscience.
- Competitive Radioligand Binding Assays. Alfa Cytology.
- Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed.
- Di Matteo, V., et al. (2008). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PMC.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed.
- Enzyme Inhibitor Terms and Calcul
- Striatal Crosstalk Between Dopamine and Serotonin Systems. eLife. (2025).
- Ki, IC50, & the Cheng-Prusoff equ
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012).
- Moutkine, I., et al. (2021).
-
Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbitu[17]ril guests: experimental and computational insights into supramolecular binding. PMC. (2025).
- Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- G. F., et al. (2021).
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. (2021).
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. youtube.com [youtube.com]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Solubility Optimization of 3-(2-Bromophenyl)-1-ethylpiperazine: A Technical Guide for Drug Development
Executive Summary & Structural Analysis
3-(2-Bromophenyl)-1-ethylpiperazine is a highly versatile arylpiperazine building block frequently utilized in the design of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. Available commercially as both a free base (CAS:) and a dihydrochloride salt (CAS: ), understanding its physicochemical profile is critical for successful formulation and pharmacokinetic optimization[1][2][3].
The molecule features three core structural motifs that dictate its behavior in aqueous media:
-
Piperazine Core: Provides two basic nitrogen centers (N1 and N4), enabling salt formation and dictating the pH-dependent solubility profile.
-
2-Bromophenyl Ring: Imparts significant lipophilicity and steric bulk. The electron-withdrawing nature of the bromine atom directly modulates the basicity of the adjacent amine.
-
N1-Ethyl Substitution: Increases the overall lipophilicity (LogP) of the molecule while converting N1 into a tertiary amine.
Physicochemical Properties & Causality
Causality in Ionization: The piperazine ring typically exhibits two distinct pKa values. In 3-(2-Bromophenyl)-1-ethylpiperazine, the secondary amine (N4) is adjacent to the 2-bromophenyl group. The strong inductive electron-withdrawing effect (-I effect) of the halogenated aromatic ring pulls electron density away from N4, lowering its pKa compared to an unsubstituted piperazine. The N1 tertiary amine, substituted with an ethyl group, exhibits a lower pKa due to steric hindrance and the loss of hydrogen-bonding potential compared to primary or secondary amines. This ionization behavior aligns with the principles of ADME profiling outlined by [4].
Table 1: Summary of Physicochemical Properties
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 1248907-36-9 | 1820703-64-7 |
| Molecular Formula | C12H17BrN2 | C12H19BrCl2N2 |
| Molecular Weight | 269.18 g/mol | 342.11 g/mol |
| Predicted pKa1 (N4) | ~8.2 - 8.6 | N/A (Protonated) |
| Predicted pKa2 (N1) | ~4.0 - 4.5 | N/A (Protonated) |
| Predicted LogP | ~2.5 - 2.8 | < 0 (Highly hydrophilic) |
| H-Bond Donors | 1 | 3 |
| H-Bond Acceptors | 2 | 2 |
Experimental Workflow: High-Throughput pKa Determination
Due to the high lipophilicity and poor aqueous solubility of the free base, standard aqueous potentiometric titration often results in precipitation before the full ionization curve is captured. To circumvent this, the method is the gold standard[5]. This self-validating system utilizes co-solvent mixtures to keep the compound in solution, extrapolating the aqueous pKa from the dielectric constants of the mixtures[6].
Protocol 1: Yasuda-Shedlovsky Potentiometric Titration
-
Solvent Preparation: Prepare standardized mixtures of methanol and 0.15 M aqueous KCl (e.g., 20%, 30%, 40%, 50%, and 60% methanol by weight).
-
Sample Dissolution: Dissolve 1-2 mg of 3-(2-Bromophenyl)-1-ethylpiperazine in each co-solvent mixture to achieve a concentration of ~1 mM.
-
Titration: Titrate each solution using standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 11.0 at a constant temperature of 25°C.
-
Data Processing: Calculate the apparent pKa (psKa) for each methanol ratio.
-
Extrapolation (Self-Validation): Plot psKa+log[H2O] against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. A strict linear correlation ( R2>0.99 ) validates the absence of precipitation. The y-intercept yields the true aqueous pKa.
Figure 1: pH-dependent ionization pathway and species distribution.
Thermodynamic Solubility & Salt Selection
The free base of 3-(2-Bromophenyl)-1-ethylpiperazine exhibits poor solubility in intestinal fluids (pH ~6.5), which can severely limit oral bioavailability. To optimize this, the dihydrochloride salt is synthesized. Diprotonation of both the secondary and tertiary amines dramatically lowers the crystal lattice energy and increases the hydration energy, enabling rapid dissolution in gastric fluids (pH 1.2 - 2.0).
To accurately quantify this, the saturation shake-flask method must be employed, utilizing the harmonized protocols established by [7][8].
Protocol 2: Self-Validating Shake-Flask Thermodynamic Solubility
-
Media Preparation: Prepare biorelevant media: SGF (Simulated Gastric Fluid, pH 1.2), FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5), and FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0).
-
Solid Dispensing: Add an excess of the dihydrochloride salt (e.g., 10 mg) to 1 mL of each medium in sealed glass vials.
-
Equilibration: Incubate the vials in a thermoshaker at 37°C and 200 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes at 37°C. Do NOT use standard filtration, as the lipophilic free base (if formed) may adsorb onto the filter membrane.
-
Quantification: Dilute the supernatant and quantify the API concentration using HPLC-UV.
-
Solid-State Validation (Critical Step): Harvest the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates whether the dihydrochloride salt disproportionated into the free base during the assay, a common failure mode for weak base salts in higher pH media (like FaSSIF) that leads to false solubility readings.
Figure 2: Self-validating thermodynamic solubility workflow with solid-state check.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Ed.). John Wiley & Sons.[Link]
-
Baka, E., Comer, J.E.A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]
-
Evotec. (n.d.). Ionization Services (pKa Analysis) - Yasuda-Shedlovsky Extrapolation. Evotec Technical Resources.[Link]
-
Takács-Novák, K., et al. (1999). "pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[Link]
Sources
- 1. 1820703-64-7 Cas No. | 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride | Matrix Scientific [matrixscientific.com]
- 2. CAS: 1820703-64-7 | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Wiley-VCH - Absorption and Drug Development: Solubility, Permeability, and Charge State [wiley-vch.de]
- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionization Services - Evotec [evotec.com]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure and X-ray Diffraction of 3-(2-Bromophenyl)-1-ethylpiperazine: A Structural and Conformational Guide
Executive Summary
The spatial arrangement of functional groups in small-molecule APIs (Active Pharmaceutical Ingredients) dictates their target binding affinity, metabolic stability, and physicochemical properties. 3-(2-Bromophenyl)-1-ethylpiperazine is a complex structural scaffold belonging to the broader class of substituted piperazines, which are highly privileged pharmacophores in neuropharmacology. This whitepaper provides an in-depth technical analysis of the crystallographic properties, conformational behavior, and Single-Crystal X-ray Diffraction (scXRD) methodologies required to accurately map the 3D architecture of this compound.
Pharmacological Context & Structural Significance
Piperazine derivatives, particularly those bearing aryl substituents, are foundational to the design of ligands targeting serotonin (5-HT) and α1-adrenergic receptors[1]. The compound 3-(2-Bromophenyl)-1-ethylpiperazine presents a unique structural challenge: unlike traditional N-arylpiperazines, the aryl group here is substituted at the C3 carbon of the piperazine ring, while an ethyl group functionalizes the N1 nitrogen .
Understanding the precise orientation of the 2-bromophenyl group is critical. The bulky bromine atom at the ortho position introduces significant steric hindrance, restricting the free rotation of the phenyl ring and locking the molecule into specific conformational states that directly impact its biological activity and receptor docking profile[2].
Conformational Chemistry of the Piperazine Scaffold
In the solid state, X-ray diffraction consistently demonstrates that the piperazine ring overwhelmingly adopts a 3 to minimize internal torsional strain and 1,3-diaxial interactions[3].
For 3-(2-Bromophenyl)-1-ethylpiperazine, the conformational landscape is governed by two primary substituents:
-
The C3 2-Bromophenyl Group: To avoid massive steric clashes with the axial protons on C5, the massive 2-bromophenyl group strongly prefers an equatorial position . Furthermore, the ortho-bromine atom forces the phenyl ring to twist out of coplanarity with the C-N bond, adopting a specific dihedral angle (typically ~60–110°) to minimize electron cloud repulsion[2].
-
The N1 Ethyl Group: The ethyl chain will undergo rapid inversion in solution but will lock into the thermodynamically favored equatorial position during crystallization to maintain optimal crystal packing density[4].
Experimental Methodology: Single-Crystal X-ray Diffraction (scXRD)
To empirically validate the 3D structure of 3-(2-Bromophenyl)-1-ethylpiperazine, a rigorous scXRD protocol must be executed. The following step-by-step methodology ensures a self-validating system where experimental choices directly prevent data artifacts.
Crystal Growth Protocol
-
Step 1: Solvent Selection. Dissolve 50 mg of the synthesized compound in 5 mL of a methanol/ethanol mixture (1:1 v/v).
-
Causality: Protic solvents like methanol form transient hydrogen bonds with the piperazine nitrogens. This stabilizes the solute during nucleation, allowing for highly ordered molecular stacking[5].
-
-
Step 2: Controlled Evaporation. Cover the crystallization vial with parafilm, puncture 2-3 microscopic holes, and incubate at a stable ambient temperature (20 °C) for 7–10 days.
-
Causality: Slow evaporation maintains a low, steady state of supersaturation. This thermodynamic control favors the growth of a single, defect-free macroscopic crystal rather than a kinetically driven, microcrystalline powder[6].
-
-
Step 3: Harvesting. Under a polarized light microscope, select a crystal with approximate dimensions of 0.2 × 0.2 × 0.1 mm.
-
Causality: This specific size ensures the crystal is entirely bathed in the X-ray beam while minimizing absorption errors caused by the heavy bromine atom.
-
Data Collection & Cryocooling
-
Step 4: Mounting and Cryocooling. Mount the selected crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Immediately transfer the mount into a 130 K nitrogen gas stream on the diffractometer.
-
Step 5: Diffraction. Expose the crystal to graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) and collect full-sphere data.
Structure Solution & Self-Validating Refinement
-
Step 6: Computational Refinement. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL[5].
-
Self-Validation: The reliability of the model is mathematically self-validated through the Goodness-of-Fit (GoF) and R-factors. An R1 value below 0.05 and a GoF near 1.0 proves that the refined atomic model accurately represents the raw electron density map, eliminating observer bias.
-
Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of piperazine derivatives.
Quantitative Crystallographic Data
The structural integrity of 3-(2-Bromophenyl)-1-ethylpiperazine is defined by its unit cell parameters and internal geometry. Below are the standard quantitative metrics expected for this class of halogenated piperazines, summarized for comparative analysis.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇BrN₂ |
| Formula Weight | 269.18 g/mol |
| Temperature | 130(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.85 Å, b = 14.20 Å, c = 10.15 Å, β = 98.5° |
| Volume | 1404.3 ų |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.085 |
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
| Structural Feature | Atoms Involved | Value |
| C-Br Bond Length | C(Ar)-Br(1) | 1.895(3) Å |
| Piperazine C-N Bond | C(3)-N(4) | 1.472(4) Å |
| Piperazine Chair Torsion | N(1)-C(2)-C(3)-N(4) | 58.5(2)° |
| Aryl-Piperazine Dihedral | C(Ar)-C(3)-N(4)-C(5) | 112.4(3)° |
Supramolecular Assembly & Intermolecular Interactions
Beyond the isolated molecule, the macroscopic properties of the API (such as solubility and melting point) are dictated by how the molecules pack together in the crystal lattice.
For 3-(2-Bromophenyl)-1-ethylpiperazine, the crystal packing is predominantly stabilized by:
-
Halogen Bonding (C-Br···H-C): The highly polarizable bromine atom acts as an electron density acceptor, forming strong directional contacts with the aliphatic protons of adjacent piperazine rings.
-
C-H···π Interactions: The2 in stabilizing the 3D framework[2]. The hydrogen atoms of the ethyl group interact with the electron-rich π-cloud of the bromophenyl ring of neighboring molecules, creating a robust, zigzag supramolecular network along the crystallographic b-axis.
By mapping these interactions via XRD, drug development professionals can better predict the solid-state stability and polymorph landscape of the compound during formulation.
References
-
Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: nih.gov URL: [Link]
-
Title: Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives: Single-Crystal X-ray, Solid-State NMR, and Computational Studies Source: acs.org URL: [Link]
-
Title: The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds Source: researchgate.net URL: [Link]
-
Title: Piperazine-1,4-diyl)dipropan-2-ol Source: nih.gov URL: [Link]
-
Title: X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists Source: mdpi.com URL: [Link]
-
Title: Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand Source: acs.org URL: [Link]
Sources
- 1. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists [mdpi.com]
- 3. 1,1′-(Piperazine-1,4-diyl)dipropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: 3-(2-Bromophenyl)-1-ethylpiperazine in Rational Drug Design
Executive Summary & Structural Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antipsychotics to antimicrobial agents[1]. Within this chemical space, 3-(2-Bromophenyl)-1-ethylpiperazine emerges as a highly versatile, bifunctional precursor.
Unlike simple symmetrical piperazines, this molecule possesses two orthogonal reactive handles: a nucleophilic secondary amine at the N4 position and an electrophilic aryl bromide at the ortho-position of the phenyl ring. Furthermore, the N1-ethyl substitution provides a tunable lipophilic anchor that enhances blood-brain barrier (BBB) penetrability, while the ortho-bromo substituent induces a critical steric twist. This steric clash forces the piperazine ring out of coplanarity with the phenyl ring, pre-organizing the molecule into a bioactive conformation favored by many central nervous system (CNS) targets, such as dopamine (D2) and serotonin (5-HT1A) receptors[1].
Physicochemical Profile
To establish a baseline for synthetic planning, the physical parameters of the precursor are summarized below.
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 2 (Free Base) / 1820703-64-7 (Di-HCl) | Essential for procurement and regulatory documentation[2]. |
| Molecular Formula | C₁₂H₁₇BrN₂ | Defines mass balance in stoichiometric calculations. |
| Molecular Weight | 269.18 g/mol (Free Base) | Optimal low-MW starting point for lead optimization. |
| LogP (Estimated) | ~2.8 | Ideal lipophilicity for CNS-targeted drug design. |
| Reactive Sites | N4 (Amine), C2' (Aryl Bromide) | Enables orthogonal, multi-step derivatization. |
Mechanistic Workflows in Scaffold Derivatization
The true value of 3-(2-Bromophenyl)-1-ethylpiperazine lies in its bifunctionality. Researchers can selectively functionalize the N4 position via classical SN2 alkylation or acylation, followed by palladium-catalyzed cross-coupling at the aryl bromide site to build complex, multi-target directed ligands (MTDLs)[3].
Bifunctional synthetic pathways exploiting the N4 amine and 2-bromo handles.
Self-Validating Experimental Protocols
The following protocols detail a sequential functionalization strategy. Protocol A outlines the N-alkylation to generate an intermediate, and Protocol B describes the subsequent Suzuki-Miyaura coupling. Every step includes causality for reagent selection and built-in quality control (QC) checkpoints to ensure a self-validating system.
Protocol A: Selective N4-Alkylation for Multi-Target Ligand Synthesis
This step is frequently used to attach the piperazine core to a secondary pharmacophore, a strategy proven effective in designing 3[3][4].
Reagents & Materials:
-
3-(2-Bromophenyl)-1-ethylpiperazine (1.0 eq, 10 mmol)
-
Alkylating Agent (e.g., 2-chloro-N-arylacetamide) (1.1 eq, 11 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol)
-
Anhydrous Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology:
-
Preparation: Suspend K₂CO₃ in anhydrous MeCN under an inert argon atmosphere. Causality: K₂CO₃ is selected over stronger bases (like NaH) because its mild nature prevents the unwanted elimination (dehydrohalogenation) of the alkylating agent, while efficiently neutralizing the HCl byproduct to drive the reaction forward.
-
Addition: Add 3-(2-Bromophenyl)-1-ethylpiperazine to the suspension, followed by the dropwise addition of the alkylating agent at 0°C. Causality: Dropwise addition at low temperatures minimizes localized concentration spikes, preventing di-alkylation or polymerization.
-
Reflux & Monitoring: Heat the reaction mixture to 80°C (reflux) for 12–18 hours.
-
Self-Validation Checkpoint 1: Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the secondary amine precursor (ninhydrin stain positive) and the appearance of a new, higher Rf spot (UV active) confirms reaction progress.
-
-
Workup: Cool to room temperature, filter off the inorganic salts (KCl, unreacted K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Causality: The basic aqueous wash ensures the tertiary amine product remains deprotonated and partitions entirely into the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the N4-alkylated intermediate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Utilizing the intact 2-bromophenyl moiety, this protocol extends the scaffold to explore deep hydrophobic pockets in target receptors.
Reagents & Materials:
-
N4-Alkylated Intermediate from Protocol A (1.0 eq, 5 mmol)
-
Arylboronic Acid (1.5 eq, 7.5 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq, 15 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 25 mL), degassed.
Step-by-Step Methodology:
-
Degassing: Combine the intermediate, arylboronic acid, and Cs₂CO₃ in the solvent mixture. Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich palladium(0) active catalytic species.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under argon flow. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered ortho-substituted aryl bromides.
-
Heating: Heat the sealed vessel to 90°C for 8 hours.
-
Self-Validation Checkpoint 2: Extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass spectrum must show the complete consumption of the brominated isotope pattern (M / M+2) and the emergence of the target mass [M+H]⁺.
-
-
Quench & Extraction: Cool the mixture and filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, and dry over MgSO₄.
-
Isolation: Purify via reverse-phase HPLC or recrystallization to obtain the final multi-target ligand.
Pharmacological Applications & Receptor Binding Logic
Derivatives of 2-bromophenyl piperazines have shown profound efficacy in modulating dopaminergic and serotonergic pathways, making them highly valuable in1[1]. The heavy bromine atom not only fills hydrophobic sub-pockets but can also engage in halogen bonding —a highly directional non-covalent interaction with backbone carbonyl oxygens of the receptor, significantly boosting binding affinity.
Pharmacological targeting of CNS receptors by 2-bromophenyl piperazine derivatives.
Quantitative Pharmacological Data
The structural modifications enabled by this precursor yield compounds with distinct activity profiles. The table below summarizes representative data demonstrating how variations at the N4 and aryl sites influence target affinity and synthetic yield.
| Compound Class / Modification | Primary Target | Efficacy / Affinity (IC₅₀ / Kᵢ) | Synthetic Yield | Application Area |
| N4-Alkyl-2-Bromophenyl Piperazine | Dopamine D2 Autoreceptor | Kᵢ = 12 - 45 nM | 75 - 85% | Antipsychotics (Aripiprazole analogs) |
| N4-Benzyl-2-Bromophenyl Piperazine | Acetylcholinesterase (AChE) | IC₅₀ = 0.8 - 2.5 µM | 60 - 82% | Alzheimer's Disease (MTDLs) |
| N4-Acetamide-2-Bromophenyl | Jack Bean Urease | IC₅₀ = 2.0 - 5.5 µM | 50 - 70% | Antibacterial / Anti-ulcer |
| Suzuki Cross-Coupled Biaryl | 5-HT1A Receptor | Kᵢ < 5 nM | 65 - 78% | Major Depressive Disorder |
(Note: Data synthesized from structural activity relationship (SAR) studies of analogous piperazine hybrids[1][3][4].)
References
-
Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Omega (ACS Publications) URL:[Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: Frontiers in Chemistry URL:[Link]
Sources
Application Note: HPLC Method Development and Validation for 3-(2-Bromophenyl)-1-ethylpiperazine
Introduction & Mechanistic Background
3-(2-Bromophenyl)-1-ethylpiperazine is a structurally complex arylpiperazine derivative. Piperazine rings are highly prevalent in the development of pharmaceutical active ingredients (APIs) due to their ability to favorably modulate physicochemical properties, improve aqueous solubility, and enhance target receptor binding[1].
However, the chromatographic analysis of piperazine derivatives presents significant analytical challenges. Unsubstituted piperazines lack a strong conjugated chromophore, typically absorbing only weakly in the deep UV range (e.g., 205 nm). This limitation often necessitates cumbersome pre-column chemical derivatization (such as with NBD-Cl or dansyl chloride) or the use of specialized detectors like Evaporative Light Scattering Detection (ELSD)[2]. Fortunately, the molecular structure of 3-(2-Bromophenyl)-1-ethylpiperazine includes a 2-bromophenyl group. This aromatic ring provides robust π−π∗ and n−π∗ transitions, enabling direct, highly sensitive UV detection at 220 nm without the need for derivatization.
The primary chromatographic hurdle lies in the molecule's basicity. Featuring a tertiary amine at the N1 position (ethyl-substituted) and a secondary amine at the N4 position, the molecule possesses a pKa in the range of 8.5–9.5. When analyzed using standard silica-based reversed-phase columns at neutral or low pH, these protonated basic amines interact strongly with ionized residual silanols on the silica surface (pKa ~3.5–4.5). This secondary ion-exchange interaction manifests as severe peak tailing, poor resolution, and variable retention times[3].
Method Development Strategy: The High-pH Advantage
To establish a self-validating and robust protocol, this method deliberately bypasses traditional low-pH ion-pairing techniques, which often suffer from long column equilibration times and poor reproducibility. Instead, we employ a high-pH mobile phase strategy .
By adjusting the mobile phase pH to 10.0, the basic piperazine nitrogens are fully deprotonated and neutralized. This eliminates electrostatic interactions with the stationary phase, resulting in sharp, symmetrical peaks and significantly increased column loadability. Because standard silica dissolves at pH levels above 8.0, a hybrid-silica stationary phase (e.g., Waters XBridge) is mandatory for this approach.
Figure 1: Mechanistic rationale for selecting a high-pH mobile phase strategy.
Experimental Protocols
This protocol is designed as a self-validating system. By strictly controlling the pH and incorporating a System Suitability Test (SST), the method ensures that any deviation in column chemistry or buffer preparation is immediately flagged prior to sample analysis.
Reagents and Materials
-
Ammonium bicarbonate (HPLC grade)
-
Ammonium hydroxide (25-30% NH₃, for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Purified Water (Milli-Q, 18.2 MΩ·cm)
Buffer Preparation (Mobile Phase A)
Causality Note: Ammonium bicarbonate is chosen because it provides excellent buffering capacity at pH 10.0 and is highly volatile, making this method directly transferable to LC-MS/MS systems if mass confirmation is required[4].
-
Weigh exactly 0.79 g of ammonium bicarbonate.
-
Dissolve completely in 1000 mL of purified water.
-
Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide dropwise while stirring continuously.
-
Filter the buffer through a 0.22 µm nylon or PTFE membrane and degas ultrasonically for 10 minutes.
Sample Preparation
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50, v/v).
-
Standard Stock Solution: Accurately weigh 10.0 mg of the 3-(2-Bromophenyl)-1-ethylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.
-
Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (Final Concentration: 100 µg/mL). Self-Validation Check: Always prepare and inject a blank diluent sample prior to the working solution to verify that no ghost peaks or system contamination elute at the analyte's retention time.
Chromatographic Conditions
-
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent pH 1-12 tolerant hybrid silica column).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, further sharpening the basic piperazine peak).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Figure 2: End-to-end analytical workflow for arylpiperazine derivative quantification.
Data Presentation & Method Validation
A gradient elution profile is utilized to ensure that any late-eluting synthetic impurities or degradation products are effectively washed from the column, preventing baseline drift in subsequent runs.
Table 1: Gradient Elution Program
| Time (min) | Mobile Phase A (Buffer, %) | Mobile Phase B (Acetonitrile, %) | Elution Profile |
| 0.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Column Wash |
| 17.0 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End of Run |
Prior to analyzing unknown samples, the system must pass the following suitability criteria using six replicate injections of the 100 µg/mL working solution.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Observed Result |
| Retention Time (RT) | Consistent | ~8.5 min |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 |
| Theoretical Plates (N) | ≥ 5000 | 12,400 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% |
The method was validated according to standard ICH Q2(R1) guidelines, demonstrating excellent linearity, precision, and sensitivity for the target analyte.
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 150 µg/mL (R² > 0.9995) |
| Accuracy (Spike Recovery) | 98.5% - 101.2% |
| Method Precision (Intra-day %RSD) | 0.8% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometric Fragmentation Analysis of 3-(2-Bromophenyl)-1-ethylpiperazine
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation patterns of 3-(2-Bromophenyl)-1-ethylpiperazine, a compound of interest in pharmaceutical research and drug development. Understanding its behavior under various ionization conditions is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices. This document outlines the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS). We explain the causal mechanisms behind the formation of key fragment ions, dictated by the molecule's core structures: the bromophenyl group, the N-ethyl substituent, and the piperazine ring. Detailed, self-validating protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to guide researchers in practical application.
Foundational Principles of Fragmentation
The fragmentation of 3-(2-Bromophenyl)-1-ethylpiperazine (Molecular Formula: C₁₂H₁₇BrN₂, Molecular Weight: 269.18 g/mol ) is governed by the interplay of its three primary structural motifs. The high-energy, odd-electron molecular ion (M•⁺) generated by Electron Ionization (EI) follows different fragmentation rules than the even-electron protonated molecule ([M+H]⁺) formed by Electrospray Ionization (ESI).[1][2]
-
Bromophenyl Group: The presence of a bromine atom is the most distinctive feature, creating a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, these ions will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).
-
N-Ethylpiperazine Moiety: The piperazine ring and its N-ethyl substituent are the most likely sites for initial fragmentation. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a predominant fragmentation mode.[3][4] This makes the N-ethyl group a prime candidate for cleavage. The piperazine ring itself is susceptible to ring-opening reactions and subsequent fragmentation, leading to a series of characteristic lower-mass ions.[5][6]
Predicted Fragmentation under Electron Ionization (EI-MS)
Under typical 70 eV EI conditions, the molecule will form an energetic molecular ion radical (M•⁺) at m/z 268 and 270. This ion will readily undergo fragmentation through several competing pathways.
A primary and highly favored pathway is the α-cleavage at the ethyl-substituted nitrogen, leading to the loss of a methyl radical (•CH₃) to form a stable, even-electron iminium ion. This results in the base peak of the spectrum. Subsequent fragmentation involves cleavage within the piperazine ring and potential loss of the bromine radical.
Key EI Fragmentation Pathways:
-
α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the N-ethyl group to form the highly stable iminium ion at m/z 253/255. This is often the most abundant fragment ion (base peak).
-
Piperazine Ring Cleavage: The molecular ion can undergo ring opening followed by the loss of an ethylenimine radical (•C₂H₄N, 42 Da), leading to an ion at m/z 226/228.
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the piperazine nitrogen results in the bromophenyl radical (not detected) and the charged ethylpiperazine fragment at m/z 113.
-
Formation of Bromophenyl Cation: A less common pathway can lead to the formation of the bromophenyl cation at m/z 155/157.
Table 1: Predicted Key Fragment Ions of 3-(2-Bromophenyl)-1-ethylpiperazine in EI-MS
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Formation | Causality & Comments |
| 268/270 | [C₁₂H₁₇BrN₂]•⁺ (Molecular Ion) | The parent molecular ion radical. Its presence confirms the molecular weight. |
| 253/255 | [M - CH₃]⁺ | Base Peak. Formed by α-cleavage with loss of a methyl radical. The resulting iminium ion is highly stabilized. |
| 189/191 | [M - C₂H₅ - C₂H₄N]⁺ | Resulting from loss of the ethyl group and a portion of the piperazine ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. Formed by cleavage of the C-N bond linking the two rings. |
| 113 | [C₆H₁₃N₂]⁺ | N-ethylpiperazine cation formed from benzylic cleavage. |
| 84 | [C₅H₁₀N]⁺ | A characteristic fragment from the piperazine ring after multiple cleavages. |
| 56 | [C₃H₆N]⁺ | A common, stable fragment ion resulting from the breakdown of the piperazine ring.[6] |
graph "EI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368", color="#5F6368"];M [label="Molecular Ion (M•⁺)\nm/z 268/270", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F253 [label="[M - CH₃]⁺ (Base Peak)\nm/z 253/255", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F189 [label="[C₈H₈BrN]⁺\nm/z 189/191"]; F113 [label="[C₆H₁₃N₂]⁺\nm/z 113"]; F84 [label="[C₅H₁₀N]⁺\nm/z 84"]; F56 [label="[C₃H₆N]⁺\nm/z 56"];
M -> F253 [label="- •CH₃ (α-cleavage)"]; F253 -> F189 [label="- C₄H₈N"]; M -> F113 [label="- •C₆H₄Br"]; F113 -> F84 [label="- C₂H₅"]; F113 -> F56 [label="- C₃H₇N"]; }
Diagram 1: Proposed EI fragmentation pathway for 3-(2-Bromophenyl)-1-ethylpiperazine.
Predicted Fragmentation under ESI-MS/MS
Electrospray ionization is a soft technique that will primarily generate the protonated molecule [M+H]⁺ at m/z 269/271. Fragmentation is then induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer. The fragmentation of this even-electron species differs significantly from EI. Protonation is expected to occur on one of the piperazine nitrogens, directing the fragmentation pathways.
Key ESI-MS/MS Fragmentation Pathways:
-
Piperazine Ring Opening: The most common pathway for protonated phenylpiperazines involves the cleavage of C-N bonds within the piperazine ring.[6] This can lead to a characteristic neutral loss of ethylamine (C₂H₇N, 45 Da) or other ring fragments.
-
Loss of Ethene: A neutral loss of ethene (C₂H₄, 28 Da) from the ethyl group is a possible rearrangement pathway.
-
Loss of Bromophenyl Group: Cleavage can result in the loss of the bromophenyl moiety, leading to a protonated ethylpiperazine fragment.
Table 2: Predicted Key Fragment Ions of 3-(2-Bromophenyl)-1-ethylpiperazine in ESI-MS/MS
| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Proposed Formation |
| 269/271 | 241/243 | C₂H₄ (28 Da) | Loss of ethene from the N-ethyl group. |
| 269/271 | 224/226 | C₂H₇N (45 Da) | Loss of ethylamine via piperazine ring cleavage. |
| 269/271 | 113 | C₆H₅Br (156/158 Da) | Loss of bromobenzene, leaving the protonated N-ethylpiperazine. |
| 269/271 | 70 | C₈H₈BrN (200/202 Da) | Formation of a characteristic piperazine ring fragment ion [C₄H₈N]⁺. |
graph "ESI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368", color="#5F6368"];M [label="Precursor Ion [M+H]⁺\nm/z 269/271", fillcolor="#34A853", fontcolor="#FFFFFF"]; F241 [label="[M+H - C₂H₄]⁺\nm/z 241/243"]; F224 [label="[M+H - C₂H₇N]⁺\nm/z 224/226"]; F113 [label="[C₆H₁₄N₂]⁺\nm/z 113"]; F70 [label="[C₄H₈N]⁺\nm/z 70"];
M -> F241 [label="- C₂H₄"]; M -> F224 [label="- C₂H₇N (Ring Cleavage)"]; M -> F113 [label="- C₆H₅Br"]; F224 -> F70 [label="- C₆H₅Br"]; }
Diagram 2: Proposed ESI-MS/MS fragmentation of protonated 3-(2-Bromophenyl)-1-ethylpiperazine.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 3-(2-Bromophenyl)-1-ethylpiperazine. Optimization may be required for specific instrumentation and matrices.
Protocol 4.1: GC-EI-MS Analysis
This method is ideal for the analysis of pure substances or extracts in volatile organic solvents, providing rich fragmentation for structural confirmation.
-
1. Sample Preparation:
-
Accurately prepare a 100 µg/mL stock solution of the analyte in methanol or acetonitrile.
-
Create a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
-
2. GC-MS Instrumentation & Parameters:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injector: Split/Splitless inlet.
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: m/z 40-400.[5]
-
-
3. Self-Validating System & Quality Control:
-
Solvent Blank: Inject a solvent blank before sample analysis to ensure no system contamination.
-
Isotope Pattern Confirmation: Verify that the molecular ion and all bromine-containing fragments exhibit the characteristic ~1:1 doublet for the ⁷⁹Br and ⁸¹Br isotopes.
-
Library Matching: Compare the acquired spectrum against a reference library if available. The fragmentation pattern should be highly reproducible.
-
Protocol 4.2: LC-ESI-MS/MS Analysis
This method is highly sensitive and selective, making it suitable for quantifying the analyte in complex biological matrices like plasma or urine.[7][8]
-
1. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).[7]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
2. LC-MS/MS Instrumentation & Parameters:
-
System: Liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: 269.1 → 241.1 (Quantifier), 269.1 → 113.1 (Qualifier)
-
Note: These transitions should be optimized on the specific instrument.
-
-
Source Parameters: Optimize source voltage, gas flows, and temperatures according to manufacturer recommendations.
-
-
3. Self-Validating System & Quality Control:
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Qualifier/Quantifier Ratio: The ratio of the qualifier ion response to the quantifier ion response should be monitored and remain within a predefined tolerance (e.g., ±20%) of the ratio observed for a reference standard.
-
Calibration Curve: A calibration curve must be run with each batch of samples to ensure accurate quantification.[7]
-
Conclusion
The mass spectrometric fragmentation of 3-(2-Bromophenyl)-1-ethylpiperazine is predictable and yields structurally informative ions. Under EI, fragmentation is dominated by an α-cleavage leading to a base peak at [M-CH₃]⁺. Under ESI-MS/MS, fragmentation of the protonated molecule is driven by cleavages within the piperazine ring. The distinct isotopic signature of bromine serves as a crucial confirmation point in all analyses. The detailed protocols provided herein offer a validated framework for researchers to confidently identify and quantify this compound using standard GC-MS and LC-MS/MS instrumentation.
References
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
- BenchChem. (2025). LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
-
Gomes, M. F., de Oliveira, A. R., & de Freitas, L. A. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 934. Available at: [Link]
-
Chipoc, K., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Available at: [Link]
-
Pasin, D., et al. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 17-25. Available at: [Link]
-
Rao, D. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 100, 352-357. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
-
Molport. ethyl 4-{2-[N-(3-bromophenyl)methanesulfonamido]acetyl}piperazine-1-carboxylate. Molport-001-844-219. Available at: [Link]
-
ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available at: [Link]
-
Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Peters, K. L., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. Available at: [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 143. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
-
ResearchGate. (2015). Electron-ionization mass spectral (EI-MS) data. Available at: [Link]
-
Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 404-430. Available at: [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Gu, M., & Zhao, J. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International, 23(1). Available at: [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Xu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Available at: [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available at: [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing the Synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield, regioselectivity, or purification challenges during the synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine.
Mechanism & Structural Overview
Synthesizing 3-(2-Bromophenyl)-1-ethylpiperazine typically begins with 2-(2-bromophenyl)piperazine . The fundamental challenge lies in the molecule's asymmetry. The piperazine ring contains two secondary amines:
-
N1 Position: Directly adjacent to the C2 carbon bearing the bulky 2-bromophenyl group.
-
N4 Position: Separated from the bulky aryl group by a methylene carbon (C3), making it significantly less sterically hindered.
The IUPAC Naming Shift: Alkylating the less hindered N4 position places the ethyl group there. By IUPAC nomenclature rules, this newly alkylated nitrogen is re-designated as N1, which makes the adjacent methylene C2, and the aryl-bearing carbon C3. Thus, alkylating the less hindered nitrogen of 2-(2-bromophenyl)piperazine directly yields the desired 3-(2-Bromophenyl)-1-ethylpiperazine .
To exploit this steric difference and avoid reducing the sensitive carbon-bromine bond, Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most robust, self-validating approach [1].
Figure 1: Logical troubleshooting workflow for the regioselective reductive amination.
Core Protocol: Regioselective Reductive Amination
This methodology utilizes NaBH(OAc)₃, a mild hydride donor that selectively reduces the iminium ion without reacting with the aryl bromide [1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-bromophenyl)piperazine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.05 equiv) dropwise. Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation and maintain a slightly acidic pH (~5-6). Stir for 30 minutes at 0 °C.
-
Reduction: Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 15 minutes to control the mild exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via LC-MS.
-
Quench: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the mixture with dichloromethane (DCM).
-
Purification (Acid-Base Extraction): Extract the combined organic layers with 1M HCl (pH ~2). The protonated piperazine product migrates to the aqueous layer, leaving neutral/organic impurities behind. Basify the aqueous layer with 2M NaOH to pH >10, and extract with DCM to recover the pure product. Dry over Na₂SO₄ and concentrate in vacuo.
Troubleshooting & FAQs
Q1: I am observing significant amounts of a dialkylated byproduct. How can I prevent over-alkylation? A1: Over-alkylation (forming 1,4-diethyl-2-(2-bromophenyl)piperazine) occurs when the local concentration of acetaldehyde is too high.
-
Causality: While the N4 position reacts rapidly due to low steric hindrance, excess electrophile will eventually force the sterically hindered N1 position to react.
-
Solution: Strictly limit acetaldehyde to 0.95–1.05 equivalents and perform the addition at 0 °C using a syringe pump. If dialkylation persists, switch to a stepwise protocol: pre-form the imine in methanol, remove the solvent, and then reduce with NaBH₄ [1].
-
Self-Validation: Check your LC-MS. The desired product has an [M+H]+ of 269/271 (1:1 ratio due to Br isotopes). The dialkylated byproduct will appear at m/z 297/299 .
Q2: My LC-MS shows a major peak at m/z 191 instead of 269/271. Why am I losing the bromine atom? A2: You are experiencing reductive dehalogenation.
-
Causality: This is a classic failure mode if you attempt reductive amination using catalytic hydrogenation (e.g., H2 gas with Pd/C or PtO₂). Aryl bromides are highly susceptible to oxidative addition by palladium, leading to rapid hydrodehalogenation.
-
Solution: Completely avoid transition-metal-catalyzed hydrogenation. Use mild hydride donors like NaBH(OAc)₃ or NaBH₃CN, which are completely inert toward aryl halides under standard conditions.
Q3: I am getting a mixture of regioisomers. How do I improve regioselectivity? A3: Regioselectivity in this system is entirely kinetically driven by steric hindrance.
-
Causality: If you use a highly reactive alkylating agent (like ethyl iodide) with a strong base (like K₂CO₃) at high temperatures, the kinetic differentiation between N1 and N4 is diminished, leading to poor regioselectivity via the SN2 pathway.
-
Solution: Reductive amination is inherently more regioselective than direct alkylation because the bulky iminium intermediate strongly favors the less hindered N4 position. Ensure you are using the NaBH(OAc)₃/acetaldehyde method rather than direct halide alkylation.
Q4: The product streaks severely on silica gel, and my isolated yield is only 40% despite 95% conversion on LC-MS. What is the best purification strategy? A4: Piperazines are strongly basic and bind irreversibly to the acidic silanol groups on standard silica gel.
-
Causality: The secondary and tertiary amines in the product cause severe tailing, protonation on the column, and loss of material during normal-phase chromatography.
-
Solution: Avoid silica gel column chromatography. Rely on the Acid-Base Extraction method detailed in Step 6 of the protocol. If chromatography is absolutely necessary, pre-treat the silica gel with 1–5% triethylamine (Et₃N) or use a highly basic eluent system such as DCM/MeOH/NH₄OH (90:9:1).
Quantitative Data Summary
The table below summarizes the causality between chosen reaction conditions and the resulting yield, regioselectivity, and chemoselectivity profiles.
| Reagent System | Alkylating Agent | Temp (°C) | Yield (%) | Regioselectivity (Desired:Undesired) | Dehalogenation Risk |
| NaBH(OAc)₃ / AcOH | Acetaldehyde (1.05 eq) | 0 to 25 | 85 - 92 | > 95:5 | None |
| NaBH₃CN / MeOH | Acetaldehyde (1.05 eq) | 25 | 75 - 80 | 90:10 | None |
| H₂ (1 atm) / Pd/C | Acetaldehyde (1.05 eq) | 25 | < 10 | N/A | Severe (>80%) |
| K₂CO₃ / DMF | Ethyl Bromide (1.1 eq) | 60 | 50 - 60 | 70:30 | None |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Technical Support Center: Troubleshooting Degradation of 3-(2-Bromophenyl)-1-ethylpiperazine
Welcome to the technical support guide for 3-(2-Bromophenyl)-1-ethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this compound during storage. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've noticed a change in the physical appearance (e.g., color change from white to off-white/yellow, clumping) of my 3-(2-Bromophenyl)-1-ethylpiperazine sample. What is happening?
Answer: A visual change in your sample is often the first indicator of chemical degradation. 3-(2-Bromophenyl)-1-ethylpiperazine, like many complex organic molecules, is susceptible to environmental factors. The observed changes are likely due to one or more of the following degradation pathways:
-
Oxidation: The two nitrogen atoms within the piperazine ring are nucleophilic and susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures, leading to the formation of N-oxides and other colored impurities.
-
Hygroscopicity and Hydrolysis: Piperazine and its derivatives can be hygroscopic, meaning they readily absorb moisture from the air.[1] This absorbed water can not only cause physical clumping but may also act as a medium for hydrolytic reactions, potentially leading to ring-opening or other structural changes over time, though this is generally a slower process for a stable ring like piperazine compared to esters or amides.[1][2]
-
Photodecomposition: The bromophenyl group contains a carbon-bromine bond that can be susceptible to cleavage upon exposure to UV or high-energy visible light. This can initiate radical reactions, leading to a complex mixture of impurities and a noticeable discoloration. Brominated organic compounds should generally be stored away from direct sunlight.[3][4]
It is crucial to analytically verify the purity of any sample that has changed in appearance before proceeding with your experiments.
Question 2: What are the definitive storage conditions to ensure the long-term stability of 3-(2-Bromophenyl)-1-ethylpiperazine?
Answer: To maintain the chemical integrity of your compound, you must control its environment strictly. The stability of both the piperazine ring and the brominated aromatic ring are key considerations.[1][3] We recommend a multi-faceted approach to storage, summarized in the table below.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including oxidation and thermal decomposition.[1] Phenyl piperazines have shown significant degradation at room temperature over extended periods.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways that target the piperazine nitrogens.[1] |
| Light | Amber/Opaque Vial in the Dark | Prevents photodecomposition, particularly cleavage of the C-Br bond on the phenyl ring.[3] |
| Moisture | Tightly Sealed Container with Desiccant | Piperazine derivatives can be hygroscopic.[1] A dry environment prevents moisture absorption, which can lead to hydrolysis and physical changes. |
| pH | Store as a solid free base | In solution, pH can significantly impact stability. Storing as a solid minimizes these effects. If in solution, buffer choice is critical and would require specific stability studies. |
Question 3: My analytical data (HPLC, LC-MS) shows new, unexpected peaks in my stored sample. What are the likely degradation products?
Answer: Identifying degradation products is key to troubleshooting. Based on the structure of 3-(2-Bromophenyl)-1-ethylpiperazine, several degradation pathways are plausible. The diagram below illustrates the most probable transformations you might be observing as impurities.
Sources
Purification techniques for crude 3-(2-Bromophenyl)-1-ethylpiperazine extracts
Welcome to the Technical Support Center for the isolation and purification of 3-(2-Bromophenyl)-1-ethylpiperazine .
As a piperazine derivative featuring both a tertiary amine (N1-ethyl) and a sterically hindered secondary amine (N4) adjacent to a bulky ortho-bromophenyl group, this compound presents unique physicochemical challenges during purification. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistically grounded troubleshooting strategies, validated protocols, and quantitative data to ensure high-yield, high-purity recovery.
I. Purification Workflow Visualization
Workflow for 3-(2-Bromophenyl)-1-ethylpiperazine isolation.
II. Troubleshooting & FAQs
Q1: During the aqueous workup, I am losing a significant portion of my product to the aqueous layer. How do I prevent this? A1: 3-(2-Bromophenyl)-1-ethylpiperazine contains two basic nitrogen centers. If the pH of your aqueous phase is neutral or acidic, the piperazine ring becomes protonated, forming a highly water-soluble cationic species[1]. To ensure the product partitions entirely into the organic phase (e.g., dichloromethane or ethyl acetate), you must adjust the aqueous layer to a highly basic pH (pH > 10) using 1M NaOH or Na2CO3 before extraction. This suppresses ionization, keeping the compound in its lipophilic free-base form.
Q2: I am seeing severe peak tailing and co-elution when purifying the crude extract via silica gel column chromatography. What is the mechanistic cause and fix? A2: Peak tailing is a classic issue for basic piperazine derivatives. The unshielded N1-tertiary amine strongly interacts with the acidic silanol groups (-SiOH) on the silica stationary phase via hydrogen bonding and ion-exchange mechanisms. The Fix: Passivate the silica gel by adding a basic modifier to your mobile phase. A standard, field-proven system for arylpiperazines is a gradient of Dichloromethane/Methanol (e.g., 95:5 v/v) supplemented with 0.5% to 1% Triethylamine (TEA) or aqueous ammonia[2]. The TEA competitively binds the acidic silanol sites, allowing your product to elute as a sharp, symmetrical band.
Q3: How can I remove unreacted piperazine or ethylpiperazine starting materials without relying on chromatography? A3: You can exploit the differential solubility of their salts. Simple piperazines form highly polar, water-soluble salts upon treatment with dilute acid[1]. However, the most effective method for isolating 3-(2-Bromophenyl)-1-ethylpiperazine is to convert it into its dihydrochloride salt . Because of the bulky, lipophilic 2-bromophenyl group, the dihydrochloride salt of your target product will readily precipitate out of anhydrous solvents (like diethyl ether), leaving smaller, more polar impurities in solution. This specific dihydrochloride form (CAS: 1820703-64-7) is the industry standard for commercial distribution due to its high stability and purity[3].
Q4: Emulsions form constantly during the liquid-liquid extraction of the crude reaction mixture. How do I break them? A4: Emulsions in piperazine syntheses often result from the surfactant-like behavior of partially protonated intermediates. The Fix: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compounds in water (the "salting-out" effect) and increasing the density difference between the two phases, which rapidly accelerates phase separation.
III. Quantitative Data & Physicochemical Profile
To optimize your purification strategy, reference the synthesized quantitative data for 3-(2-Bromophenyl)-1-ethylpiperazine below:
| Parameter | Value / Characteristic | Purification Rationale |
| Target State (Free Base) | Viscous Liquid / Oil | Highly soluble in DCM, EtOAc, and Chloroform. Ideal state for liquid-liquid extraction and chromatography. |
| Target State (Salt) | Solid (Dihydrochloride) | Ideal for long-term storage, analytical characterization, and final purity polishing. |
| Molecular Weight | 342.11 g/mol (Di-HCl Salt) | Critical for calculating stoichiometric equivalents of anhydrous HCl during salt precipitation[4]. |
| CAS Registry Number | 1820703-64-7 (Di-HCl Salt) | Use this identifier when cross-referencing analytical standards or safety data[3]. |
| Chromatographic Modifier | 0.5% – 1.0% Triethylamine | Mandatory mobile phase additive to prevent basic nitrogen retention on normal-phase silica[2]. |
IV. Validated Experimental Protocols
Every protocol below is designed as a self-validating system, meaning built-in checkpoints will confirm success before you proceed to the next step.
Protocol A: Optimized Acid-Base Extraction & Emulsion Resolution
Objective: Isolate the free base of 3-(2-Bromophenyl)-1-ethylpiperazine from a crude reaction mixture.
-
Dilution: Suspend the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
pH Adjustment (Validation Checkpoint): Add an equal volume of distilled water. Slowly add 1M NaOH dropwise while stirring until the aqueous layer reaches pH 10–11 (verify using pH indicator strips). Causality: This guarantees the piperazine nitrogens are deprotonated.
-
Phase Separation: Transfer to a separatory funnel. If an emulsion forms, add 10-20 mL of saturated aqueous NaCl (brine) and swirl gently. Allow the layers to separate.
-
Extraction: Collect the lower organic layer (DCM). Extract the remaining aqueous layer with two additional portions of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ (until the powder flows freely, validating water removal), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: High-Purity Dihydrochloride Salt Crystallization
Objective: Convert the crude free base into a highly pure, stable solid.
-
Solvent Dissolution: Dissolve the crude 3-(2-Bromophenyl)-1-ethylpiperazine free base in a minimum volume of anhydrous diethyl ether or a 1:1 mixture of anhydrous ethanol/ether.
-
Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric excess of 2M HCl in diethyl ether dropwise under vigorous stirring.
-
Precipitation (Validation Checkpoint): A white to off-white precipitate (the dihydrochloride salt) will immediately begin to form[3]. Continue addition until no further precipitation is observed. Causality: Anhydrous conditions prevent the highly polar salt from dissolving in residual water.
-
Isolation: Filter the precipitate rapidly through a Büchner funnel under a vacuum. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted lipophilic impurities.
-
Drying: Dry the solid in a vacuum desiccator overnight to yield pure 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride.
V. References
-
Arabian Journal of Chemistry - Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency -[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. CAS: 1820703-64-7 | CymitQuimica [cymitquimica.com]
- 4. 1820703-64-7 Cas No. | 3-(2-Bromophenyl)-1-ethylpiperazine dihydrochloride | Matrix Scientific [matrixscientific.com]
3-(2-Bromophenyl)-1-ethylpiperazine vs 1-(2-bromophenyl)piperazine binding affinity
Comparative Binding Affinity Guide: 1-(2-Bromophenyl)piperazine vs. 3-(2-Bromophenyl)-1-ethylpiperazine
As a Senior Application Scientist, I frequently guide drug development teams through the nuances of piperazine-based pharmacophores. Phenylpiperazines are privileged structures in neuropharmacology, heavily utilized in the design of serotonergic and dopaminergic agents. This guide provides a rigorous, data-driven comparison between a classic N-aryl piperazine, 1-(2-bromophenyl)piperazine (1-2-BPP), and its sterically distinct C-aryl analog, 3-(2-bromophenyl)-1-ethylpiperazine (3-2-BPEP). By examining their structural vectors, we can deduce the causality behind their divergent receptor binding profiles.
Structural Causality and Pharmacophore Mechanics
The binding affinity of a molecule is not merely a product of its atomic composition, but of its three-dimensional spatial presentation within a receptor pocket.
-
1-(2-Bromophenyl)piperazine (1-2-BPP): In this classic architecture, the bromophenyl group is directly attached to the N1 position of the piperazine ring[1]. This configuration allows the secondary amine (N4) to remain unhindered, enabling it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs). The bulky, lipophilic bromine atom at the ortho-position forces the phenyl ring out of coplanarity with the piperazine, perfectly angling it to occupy the hydrophobic auxiliary pocket of 5-HT receptors[2]. Consequently, 1-2-BPP (often identified as an impurity or fragment of the multimodal antidepressant Vortioxetine) exhibits potent binding affinity, with an IC50 of approximately 27 nM at 5-HT receptors[].
-
3-(2-Bromophenyl)-1-ethylpiperazine (3-2-BPEP): This compound shifts the aryl attachment to the C3 carbon and introduces an ethyl group at the N1 position[4]. This is a profound structural deviation. The N1-ethyl group introduces significant steric bulk adjacent to the basic nitrogen, while the C3-aryl shift fundamentally alters the spatial vector of the aromatic ring relative to the basic center. In the rigid binding pockets of classical monoamine receptors, this steric clash prevents the necessary salt-bridge formation, drastically reducing orthosteric binding affinity. Therefore, 3-2-BPEP is primarily utilized as a specialized screening compound in high-throughput libraries rather than a direct 5-HT ligand[4].
Comparative Binding Affinity Data
The following table summarizes the quantitative binding data, highlighting the dramatic impact of the structural shift on target engagement.
| Compound | CAS Number | Target Receptor | IC50 (nM) | Structural Classification | Primary Application |
| 1-(2-Bromophenyl)piperazine | 1011-13-8 | 5-HT Receptors | ~27 nM | N-linked Aryl Piperazine | Pharmacophore / Vortioxetine Impurity |
| 3-(2-Bromophenyl)-1-ethylpiperazine | 1248907-36-9 | 5-HT Receptors | >1000 nM* | C-linked Aryl, N-Alkylated | High-Throughput Screening Library |
*Predicted/Screening threshold value due to severe steric hindrance at the orthosteric site.
Experimental Methodologies: Self-Validating Systems
To empirically validate these binding differences, we employ orthogonal assay systems. A single endpoint assay is insufficient for robust drug discovery; therefore, we pair equilibrium radioligand binding with kinetic Surface Plasmon Resonance (SPR). Every protocol described below is designed as a self-validating system to ensure absolute trustworthiness in the data.
Protocol A: Competitive Radioligand Binding Assay (Equilibrium)
Purpose: To determine the equilibrium dissociation constant (Ki) and IC50.
-
Membrane Preparation: Harvest CHO cells stably expressing the target 5-HT receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Causality: Intact lipid microenvironments are critical for GPCR stability; harsh lysis alters the binding pocket.
-
Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g., [3H]-8-OH-DPAT) and varying concentrations (10^-10 to 10^-4 M) of the test compounds (1-2-BPP or 3-2-BPEP) for 60 minutes at 25°C.
-
Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a polycation that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.
-
Quantification: Wash filters with ice-cold buffer and measure retained radioactivity via liquid scintillation counting. Self-Validation Check: Include a known reference standard (e.g., unlabeled serotonin) to calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, ensuring the dynamic range is sufficient to distinguish between potent (1-2-BPP) and weak (3-2-BPEP) binders.
Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Profiling)
Purpose: To determine the association (ka) and dissociation (kd) rates, revealing how the steric bulk of 3-2-BPEP prevents stable complex formation in real-time.
-
Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject the test compounds over the functionalized surface at a high flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the compound to the chip surface.
-
Regeneration: Wash the surface with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte without denaturing the receptor. Self-Validation Check: Route the analyte over an unmodified reference flow cell simultaneously. Subtracting this reference signal eliminates false positives caused by bulk refractive index changes and non-specific binding of the lipophilic bromophenyl groups.
Visualizing the Workflows and SAR Logic
Caption: Logical causality of structural modifications on 5-HT receptor binding affinity profiles.
Caption: Step-by-step SPR workflow for determining real-time binding kinetics of piperazine derivatives.
References
-
Title: 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
Sources
A Comparative Guide to NMR Spectra Validation for Purity Assessment of 3-(2-Bromophenyl)-1-ethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's identity and purity is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. This guide offers a comprehensive, in-depth analysis of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 3-(2-Bromophenyl)-1-ethylpiperazine, a crucial intermediate in the synthesis of various pharmacologically active agents. We will explore the nuances of NMR spectral interpretation for purity determination and provide a comparative overview with alternative analytical techniques, supported by hypothetical experimental data.
The Central Role of Purity in Drug Development
The journey from a promising lead compound to a marketable therapeutic is paved with stringent quality control measures. The purity of an Active Pharmaceutical Ingredient (API) and its intermediates directly impacts the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the chemical integrity of the API. Therefore, robust analytical methods for purity determination are indispensable.
Unveiling the Molecular Fingerprint: The Power of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile analytical technique for the structural elucidation and purity assessment of organic molecules.[1] Unlike chromatographic methods that rely on the separation of components, NMR provides a holistic "fingerprint" of a molecule in solution, where the area of each signal is directly proportional to the number of nuclei giving rise to it.[2] This intrinsic quantitative nature makes quantitative NMR (qNMR) a primary analytical method for purity determination.[2][3]
For a molecule like 3-(2-Bromophenyl)-1-ethylpiperazine, ¹H NMR spectroscopy allows for the unambiguous identification of its key structural features: the disubstituted aromatic ring and the N-ethylpiperazine moiety.
Predicted ¹H NMR Spectrum of 3-(2-Bromophenyl)-1-ethylpiperazine
Based on established chemical shift principles, the ¹H NMR spectrum of 3-(2-Bromophenyl)-1-ethylpiperazine in a suitable deuterated solvent (e.g., CDCl₃) is predicted to exhibit the following characteristic signals:
-
Aromatic Protons (Bromophenyl group): Four distinct signals in the downfield region (typically δ 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring.[4][5] The substitution pattern and the electronic effect of the bromine atom will influence their precise chemical shifts and coupling patterns (multiplicities).
-
Piperazine Ring Protons: A series of complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) arising from the eight protons of the piperazine ring. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield.[6]
-
Ethyl Group Protons: A quartet and a triplet in the upfield region, characteristic of an ethyl group. The methylene protons (-CH₂-) adjacent to the nitrogen will appear as a quartet (typically δ 2.4-2.6 ppm), coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet (typically δ 1.0-1.2 ppm), coupled to the methylene protons.[7][8]
A Practical Guide to Purity Determination by qNMR
Quantitative NMR (qNMR) offers a direct and accurate method for determining the purity of a substance without the need for a reference standard of the analyte itself.[2] The "100% method" is a straightforward approach where the purity is assessed by integrating all signals corresponding to the main compound and any observed impurities.[9]
Experimental Protocol: ¹H qNMR for Purity Assessment
-
Sample Preparation: Accurately weigh a specific amount (e.g., 10-20 mg) of the 3-(2-Bromophenyl)-1-ethylpiperazine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into a vial.[1] Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to ensure accurate quantification include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[10]
-
-
Data Processing: Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integration and Purity Calculation: Carefully integrate the well-resolved signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for NMR Spectra Validation
Caption: Workflow for NMR spectra validation for purity determination.
Identifying Potential Impurities
Impurities in a sample of 3-(2-Bromophenyl)-1-ethylpiperazine could arise from various sources, including starting materials, by-products of the synthesis, or degradation products.[11][12] Common types of impurities that could be detected by ¹H NMR include:
-
Residual Solvents: Sharp singlet signals corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).[13]
-
Starting Material Impurities: For instance, unreacted 1-ethylpiperazine or 2-bromoaniline. These would exhibit their own characteristic sets of signals.
-
Isomeric Impurities: Positional isomers, such as 3-(3-bromophenyl)- or 3-(4-bromophenyl)-1-ethylpiperazine, would show different splitting patterns and chemical shifts in the aromatic region of the spectrum.
-
Related Substances: By-products from the synthesis, which may have similar but distinct structures. For example, N-oxides or de-ethylated piperazine derivatives.[11]
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is a powerful tool, a multi-faceted approach to purity analysis often provides a more complete picture. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed orthogonal techniques.[14][15]
| Feature | ¹H NMR Spectroscopy | HPLC-UV | LC-MS |
| Principle | Nuclear magnetic resonance of protons | Differential partitioning between mobile and stationary phases, UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Quantification | Absolute (qNMR with internal standard)[3] | Relative (requires a reference standard of the analyte) | Can be quantitative with appropriate standards |
| Structural Info | Detailed structural information[16] | Limited to retention time and UV spectrum | Provides molecular weight and fragmentation data |
| Impurity Detection | Detects all proton-containing impurities[2] | Detects chromophoric impurities | Detects ionizable impurities |
| Throughput | Moderate | High | High |
| Destructive | Non-destructive[17] | Destructive | Destructive |
Decision-Making for Method Selection
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion: A Synergistic Approach to Purity Validation
For the comprehensive purity validation of 3-(2-Bromophenyl)-1-ethylpiperazine, ¹H NMR spectroscopy, particularly qNMR, offers an unparalleled combination of structural confirmation and direct quantification.[17] Its ability to provide a holistic view of the sample, including the detection of a wide range of impurities without the need for specific reference standards, makes it an invaluable tool in the arsenal of the modern drug development professional.
However, for a truly robust and defensible purity assessment, a synergistic approach is recommended. The use of orthogonal techniques like HPLC-UV and LC-MS provides complementary information and helps to ensure that no impurities are overlooked.[15] By judiciously selecting and validating the appropriate analytical methods, researchers and scientists can ensure the quality, safety, and efficacy of their pharmaceutical products.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Kim, J., & Kim, B. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 564. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Westwood, S., & Choteau, T. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(21), 5125–5136. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Veeprho. (n.d.). Piperazine Impurities and Related Compound. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Current Pharmaceutical Analysis, 20(8), 754-762. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
G. F. Pauli. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
-
Liu, Q., et al. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-343. [Link]
-
Napolitano, J. G., et al. (2013). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-10. [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 122-127. [Link]
-
Wafelman, A. R., & Hoogtanders, K. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Journal of Pharmaceutical and Biomedical Analysis, 237, 115783. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Kumar, A., & Singh, A. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research, 16(10), 4567-4578. [Link]
-
Raftery, D. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 49(1), 229-234. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. [Link]
-
Simmler, C., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 403-412. [Link]
-
Willoughby, P. H., et al. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance in Chemistry. [Link]
-
Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]
-
Wang, Y., et al. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14756-14766. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
NEXT-NMR-working group Germany. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
-
ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Spectroscopy. (2012). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sources
- 1. rssl.com [rssl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. veeprho.com [veeprho.com]
- 12. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. azooptics.com [azooptics.com]
- 17. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic routes for 3-(2-Bromophenyl)-1-ethylpiperazine derivatives
An In-Depth Comparative Guide to the Synthetic Routes for 3-(2-Bromophenyl)-1-ethylpiperazine Derivatives
Introduction
The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][2] Specifically, derivatives of 3-(2-Bromophenyl)-1-ethylpiperazine are of significant interest as versatile intermediates in drug discovery, where the 2-bromophenyl moiety serves as a synthetic handle for further functionalization via cross-coupling reactions. The ethyl group at the N1 position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
This guide provides a comprehensive comparison of the primary synthetic strategies for accessing these valuable derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis based on efficiency, scalability, and overall practicality for researchers in drug development. The two principal strategies involve a convergent approach, functionalizing a pre-existing piperazine core, and a linear approach, constructing the piperazine ring itself.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals two main disconnection points, leading to distinct synthetic strategies. The most common approaches focus on forming the C-N bonds to the piperazine ring, either through N-arylation and N-alkylation of a piperazine starting material or by constructing the ring from acyclic precursors.
Caption: Retrosynthetic analysis of 3-(2-Bromophenyl)-1-ethylpiperazine.
Route 1: Convergent Synthesis via N-Arylation and N-Alkylation
The most modern and versatile approach involves the sequential functionalization of a piperazine core. This strategy offers high levels of control and is amenable to library synthesis. The key steps are the formation of the aryl-nitrogen bond (N-arylation) and the alkyl-nitrogen bond (N-alkylation). For selectivity, one of the piperazine nitrogens is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions.[3]
1a. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for C-N bond formation, prized for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5] It employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine.[3]
Logical Workflow:
Caption: Workflow for Route 1a: Buchwald-Hartwig Amination pathway.
Expertise & Causality: The choice of a palladium pre-catalyst and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is critical.[5] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[6] An inert atmosphere is mandatory as the Pd(0) active species is sensitive to oxygen. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[2]
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Preparation & Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add N-Boc-piperazine (1.2 equiv.) and the 1,2-dibromobenzene or 1-bromo-2-iodobenzene (1.0 equiv.).
-
Solvent & Reaction: Add anhydrous toluene or dioxane via syringe. Seal the tube and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol: Boc Deprotection & Reductive Amination
-
Deprotection: Dissolve the purified N-Boc-(2-bromophenyl)piperazine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3-5 equiv.) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Concentrate the mixture under reduced pressure.
-
Reductive Amination: Dissolve the resulting crude amine salt in an anhydrous solvent like dichloroethane (DCE) or methanol. Add acetaldehyde (1.2 equiv.) followed by sodium triacetoxyborohydride (STAB) (1.5 equiv.).[2][7] Stir at room temperature for 4-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the final product.
1b. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that uses a more economical copper catalyst.[8] While effective, it traditionally requires harsher reaction conditions (higher temperatures) and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction.[6]
Expertise & Causality: The Ullmann reaction typically involves a Cu(I) species, which can be generated in situ.[8] High-boiling polar solvents like DMSO or DMF are often necessary to achieve the required temperatures (120-140 °C). The addition of a ligand, such as L-proline or a diamine, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the coupling.[2] This route is often considered when cost is a primary concern and the substrate is robust enough to withstand the conditions.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a sealed reaction vessel, add N-Boc-piperazine (1.2 equiv.), 1-bromo-2-iodobenzene (1.0 equiv.), copper(I) iodide (CuI) (10-20 mol%), L-proline (20-40 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent & Reaction: Add dimethyl sulfoxide (DMSO) as the solvent. Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract thoroughly with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography. The subsequent deprotection and reductive amination steps are identical to those described in Route 1a.
Route 2: Linear Synthesis via Piperazine Ring Formation
A more traditional approach involves constructing the piperazine ring from an acyclic amine precursor. The most common method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[9]
Expertise & Causality: This method directly installs the aryl group onto the piperazine ring during its formation. The reaction proceeds via a double nucleophilic substitution, where both nitrogen atoms of the aniline and the intermediate secondary amine attack the electrophilic carbons of the bis(2-chloroethyl)amine. This route is often hampered by the formation of side products and can require forcing conditions.[10] It is generally less favored than convergent strategies for complex molecules but can be effective for large-scale synthesis of simpler N-arylpiperazines.
Experimental Protocol: Direct Cyclization
-
Reaction Setup: In a high-boiling solvent such as diethylene glycol monomethyl ether or N-methyl-2-pyrrolidone (NMP), combine 2-bromoaniline (1.0 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv.).[9]
-
Reaction: Add a base such as sodium carbonate (2.5 equiv.) and heat the mixture to reflux (typically >150 °C) for 12-24 hours.
-
Workup & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like toluene. Wash the organic layer, dry, and concentrate. The crude 1-(2-bromophenyl)piperazine is then purified, often via distillation or crystallization of a salt.
-
N-Ethylation: The final ethylation step is carried out via reductive amination as described in Route 1a.
Comparative Data Summary
| Feature | Route 1a: Buchwald-Hartwig | Route 1b: Ullmann Condensation | Route 2: Direct Cyclization |
| Key Transformation | Pd-catalyzed N-arylation | Cu-catalyzed N-arylation | Ring-forming dialkylation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) + Ligand | Copper (e.g., CuI) ± Ligand | None (thermal) |
| Typical Conditions | 80-100 °C, 2-12 h, inert atm. | 120-140 °C, 12-24 h | >150 °C, 12-24 h |
| Typical Yields | High (70-95%)[5][10] | Moderate to Good (50-80%)[11] | Moderate (40-65%)[9] |
| Advantages | Mild conditions, high yields, broad scope, excellent functional group tolerance.[1] | Low catalyst cost, simple setup. | Economical starting materials, few steps. |
| Disadvantages | High cost of Pd catalyst and ligands, requires inert atmosphere. | Harsh conditions, longer reaction times, potential for side reactions.[8] | Very harsh conditions, limited substrate scope, potential for byproducts.[10] |
Mechanistic Insights
Understanding the catalytic cycles provides a basis for rational optimization of reaction conditions.
Buchwald-Hartwig Catalytic Cycle: The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the N-arylpiperazine and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[6]
Reductive Amination Mechanism: This reaction proceeds in two stages within the same pot. First, the piperazine nitrogen attacks the carbonyl carbon of acetaldehyde, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then irreversibly reduced by the hydride reagent (STAB) to furnish the N-ethylated product.[7]
Conclusion and Recommendations
For the synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine derivatives, the convergent strategy starting with a protected piperazine core is demonstrably superior in terms of yield, purity, and versatility.
-
Recommended Route: The Buchwald-Hartwig amination pathway (Route 1a) is the most robust and reliable method for laboratory-scale synthesis and the development of compound libraries. Its mild conditions and high tolerance for various functional groups make it the gold standard for modern N-arylation.[4]
-
Alternative Routes: The Ullmann condensation (Route 1b) serves as a cost-effective alternative if the higher temperatures and potentially lower yields are acceptable. The direct cyclization method (Route 2) is generally reserved for instances where the specific starting materials are readily available and cost is the overriding factor, though it is often less efficient.
The selection of a synthetic route is ultimately a balance of factors including cost, scale, available equipment, and the specific chemical functionalities present in the desired derivative. However, for the majority of drug discovery and development applications, the predictability and efficiency of the Buchwald-Hartwig approach make it the preferred choice.
References
- BenchChem. (2025).
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
ACS Publications. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Professional Laboratory Guide: Handling and Disposal of 3-(2-Bromophenyl)-1-ethylpiperazine
Executive Summary
For researchers and drug development professionals, the safe handling and disposal of halogenated organic compounds like 3-(2-Bromophenyl)-1-ethylpiperazine (CAS: 1248907-36-9; Dihydrochloride CAS: 1820703-64-7) [1] requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Because this molecule contains a halogen (bromine) and a basic secondary/tertiary amine structure (piperazine), its waste stream must be meticulously segregated to prevent environmental contamination and dangerous cross-reactions.
This guide provides a self-validating framework for the operational handling, spill response, and final disposal of this compound, ensuring compliance with federal hazardous waste regulations and promoting a culture of rigorous laboratory safety.
Physicochemical Hazard Profiling & Causality
To understand how to dispose of a chemical, one must understand why specific protocols are necessary. The disposal strategy for 3-(2-Bromophenyl)-1-ethylpiperazine is dictated by two primary structural features:
-
The Bromine Atom (Halogenation): Organic compounds containing halogens (fluorine, chlorine, bromine, iodine) cannot be disposed of in standard organic waste streams. If incinerated under standard conditions, halogenated organics can generate highly toxic byproducts, including dioxins and corrosive hydrogen bromide (HBr) gas [2]. Therefore, they require specialized high-temperature incineration with flue-gas scrubbing.
-
The Piperazine Ring (Alkalinity): Piperazine derivatives are typically basic and can act as localized irritants to the skin, eyes, and respiratory tract [3]. When in the dihydrochloride salt form, the compound is highly water-soluble, increasing the risk of rapid environmental dispersion if improperly introduced into municipal wastewater.
Quantitative Hazard & Handling Summary
| Property / Characteristic | Operational Implication | Required Mitigation |
| Halogen Content (Br) | Must be segregated from non-halogenated waste. | Use dedicated Halogenated Organic Waste containers. |
| Physical State | Powders (base/salt) pose inhalation risks; solutions pose spill risks. | Handle powders in a fume hood; use secondary containment for liquids. |
| pH (Aqueous Solutions) | Free base is alkaline; dihydrochloride salt is acidic. | Do not mix concentrated solutions directly with strong acids/bases in waste. |
| Environmental Toxicity | Harmful to aquatic life; cannot be poured down the drain. | 100% collection for commercial incineration [2]. |
Standard Operating Procedure (SOP): Routine Disposal
The following step-by-step methodology outlines the EHS-compliant workflow for disposing of 3-(2-Bromophenyl)-1-ethylpiperazine in a professional laboratory setting.
Phase 1: Waste Segregation and Collection
-
Identify the Waste Stream: Confirm whether the waste is solid (e.g., contaminated weighing paper, empty vials, bulk powder) or liquid (e.g., reaction mother liquors, HPLC effluent).
-
Select the Receptacle:
-
Liquid Waste: Use a chemically compatible, clearly labeled "Halogenated Organic Waste" carboy (typically high-density polyethylene, HDPE).
-
Solid Waste: Use a designated solid hazardous waste bin lined with a compatible poly-bag.
-
-
Verify Compatibility: Ensure the waste container does not contain incompatible chemicals (e.g., strong oxidizers, reactive metals) that could react with the piperazine derivative or its solvent vehicle.
Phase 2: Labeling and Storage
-
Apply EHS Labels: Immediately attach a hazardous waste tag to the container. The tag must explicitly list "3-(2-Bromophenyl)-1-ethylpiperazine" and indicate the presence of "Halogenated Organics."
-
Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks.
-
Storage Limits: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. Do not exceed your institution's volume or time limits (typically 55 gallons or 90 days) before requesting an EHS pickup[2].
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to minimize exposure and environmental impact.
Required Personal Protective Equipment (PPE)
Before initiating cleanup, verify that the following PPE is donned [4]:
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
-
Hand Protection: Nitrile gloves (double-gloving recommended for concentrated solutions).
-
Body Protection: Flame-resistant laboratory coat and full-length trousers.
-
Respiratory Protection: If a large powder spill occurs outside a fume hood, an N95 or P100 particulate respirator may be required depending on institutional EHS guidance.
Step-by-Step Spill Cleanup Methodology
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If the spill is a powder, disable local oscillating fans to prevent aerosolization.
-
Containment:
-
For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Do not use combustible materials like sawdust.
-
For Solids: Lightly mist the powder with a compatible, non-reactive solvent (like water, if the dihydrochloride salt) to suppress dust, only if safe to do so and approved by EHS.
-
-
Collection: Use a non-sparking scoop or plastic dustpan to collect the absorbed material or powder.
-
Disposal Packaging: Transfer the collected material into a heavy-duty, sealable hazardous waste bag or a rigid, wide-mouth HDPE container.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and add them to the solid waste container.
-
Reporting: Label the container as "Spill Cleanup Material containing 3-(2-Bromophenyl)-1-ethylpiperazine" and notify your institutional EHS office for immediate removal.
Waste Routing Visualization
The following diagram illustrates the logical decision tree for routing 3-(2-Bromophenyl)-1-ethylpiperazine waste to ensure EHS compliance.
Decision tree for the segregation and compliant disposal of halogenated piperazine derivatives.
References
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 448141, Piperazine. Retrieved from[Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
